molecular formula C12H14ClN3O3 B5576472 1-(2-chloro-5-nitrobenzoyl)-4-methylpiperazine

1-(2-chloro-5-nitrobenzoyl)-4-methylpiperazine

Cat. No.: B5576472
M. Wt: 283.71 g/mol
InChI Key: CPWZLBPJLKSCCN-UHFFFAOYSA-N
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Description

1-(2-chloro-5-nitrobenzoyl)-4-methylpiperazine, also known as CNMP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicine, agriculture, and environmental sciences. CNMP is a piperazine derivative that is synthesized through a multi-step process involving the reaction of 2-chloro-5-nitrobenzoic acid with 4-methylpiperazine.

Scientific Research Applications

Synthesis and Characterization

1-(2-chloro-5-nitrobenzoyl)-4-methylpiperazine serves as a critical intermediate in the synthesis of complex molecules. For example, it has been used in the synthesis and characterization of legal highs such as nitracaine, demonstrating the compound's role in developing new psychoactive substances for research purposes (Power et al., 2014).

Materials Science Applications

In materials science, derivatives of this compound have been explored for creating moisture-stable metal-organic frameworks (MOFs) with potential applications in CO2 capture and nitro pollutant vapor detection. Such MOFs exhibit high CO2/N2 and CO2/CH4 sorption selectivity, positioning them as promising materials for selective CO2 separation and environmental monitoring (Chen et al., 2016).

Heterocyclic Chemistry

The compound has also been utilized in heterocyclic chemistry for the preparation of various nitrogenous cycles, such as benzimidazoles and quinoxalinones, highlighting its versatility as a building block for synthesizing biologically active molecules with potential pharmaceutical applications (Křupková et al., 2013).

Analytical Chemistry Applications

In analytical chemistry, derivatives of this compound have been developed as derivatization reagents for the LC-ESI-MS determination of steroids, demonstrating its utility in enhancing the sensitivity and specificity of analytical methods for bioactive compounds (Nishio et al., 2007).

Supramolecular Chemistry

Furthermore, this compound has contributed to advancements in supramolecular chemistry, where its derivatives have been used to study hydrogen-bonding interactions in crystal structures, thereby offering insights into the design of novel supramolecular architectures (Yu et al., 2015).

Safety and Hazards

As with any chemical, handling “1-(2-chloro-5-nitrobenzoyl)-4-methylpiperazine” would require appropriate safety precautions. It’s important to refer to the material safety data sheet (MSDS) for specific safety information .

Properties

IUPAC Name

(2-chloro-5-nitrophenyl)-(4-methylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN3O3/c1-14-4-6-15(7-5-14)12(17)10-8-9(16(18)19)2-3-11(10)13/h2-3,8H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPWZLBPJLKSCCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>42.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49641093
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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